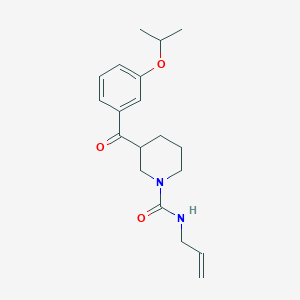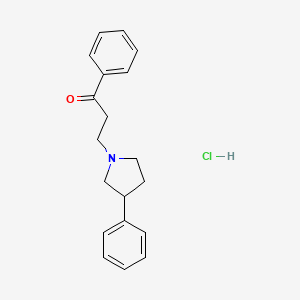
ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate, also known as CA-074, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of peptidomimetic inhibitors and has shown promising results in various experiments.
Applications De Recherche Scientifique
Ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of enzymology, where it is used as an inhibitor of the cysteine protease cathepsin B. This enzyme is involved in various physiological processes such as protein degradation, antigen presentation, and apoptosis. Inhibition of cathepsin B activity has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and osteoporosis.
Mécanisme D'action
The mechanism of action of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate involves the inhibition of cathepsin B activity by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its natural substrates, leading to a decrease in its activity. The inhibition of cathepsin B activity has been shown to have various effects on cellular processes such as apoptosis, autophagy, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various experiments. Inhibition of cathepsin B activity has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and improve bone density in osteoporosis. However, the effects of this compound on normal cells and tissues are still not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate is its specificity for cathepsin B, which allows for selective inhibition of this enzyme without affecting other cysteine proteases. This specificity makes it an ideal tool for studying the role of cathepsin B in various cellular processes. However, the limitations of this compound include its low solubility in aqueous solutions and its instability at high pH values, which can affect its activity in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate. One of the main areas of research is the development of more potent and selective inhibitors of cathepsin B. Another area of research is the investigation of the effects of this compound on other cysteine proteases and their potential roles in various diseases. Additionally, the effects of this compound on normal cells and tissues need to be further investigated to determine its safety and potential applications in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various experiments for its potential applications in scientific research. Its specificity for cathepsin B makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, further research is required to fully understand its biochemical and physiological effects and to develop more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl) piperidine-1-carboxylate with N-acetyl-beta-alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and the product is purified using column chromatography. The yield of the product is typically around 50%.
Propriétés
IUPAC Name |
ethyl 1-(3-acetamidopropanoyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-3-27-19(26)20(14-16-4-6-17(21)7-5-16)9-12-23(13-10-20)18(25)8-11-22-15(2)24/h4-7H,3,8-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZLNQFRGDBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCNC(=O)C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)

![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
![N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4997316.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)